REACTION_CXSMILES
|
[C:1](OCC)(OCC)([O:4][CH2:5][CH3:6])[CH2:2][CH3:3].[C:13](#[N:17])[CH2:14][C:15]#[N:16]>>[CH2:5]([O:4][C:1](=[C:14]([C:13]#[N:17])[C:15]#[N:16])[CH2:2][CH3:3])[CH3:6]
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Name
|
|
Quantity
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1000 g
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Type
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reactant
|
Smiles
|
C(CC)(OCC)(OCC)OCC
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Name
|
|
Quantity
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363 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
refluxed for 5 hours
|
Duration
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5 h
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Type
|
DISTILLATION
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Details
|
the residue was distilled at 125°-143° C. (3-7 mm Hg)
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(CC)=C(C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 768.1 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |